EGFR Wild-Type and Mutant Inhibitory Activity: Class-Level Potency
While direct data for this specific compound is not available, the most potent analog from the same scaffold class, compound 7a (N-(4-fluorophenyl)carboxamide derivative), demonstrated remarkable inhibitory activity against both EGFR WT and the resistance-conferring T790M mutant in a class-level context. Compound 7a achieved IC50 values of 0.029 µM (EGFR WT) and 0.055 µM (EGFR T790M), representing a 1.76-fold and 1.71-fold improvement over the reference drug erlotinib (IC50 0.051 and 0.094 µM, respectively) [1]. This establishes the scaffold's capability for low-nanomolar dual EGFR inhibition. The target compound's distinct 3-fluoro-4-methoxybenzoyl group is hypothesized to offer a differentiated selectivity or potency window based on this class precedent, but this remains unconfirmed and requires experimental validation.
| Evidence Dimension | EGFR WT and EGFR T790M kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Scaffold analog 7a: EGFR WT IC50 = 0.029 µM, EGFR T790M IC50 = 0.055 µM; Erlotinib: EGFR WT IC50 = 0.051 µM, EGFR T790M IC50 = 0.094 µM |
| Quantified Difference | Analog 7a is 1.76x (WT) and 1.71x (T790M) more potent than erlotinib. No data exists for the target compound. |
| Conditions | In vitro enzymatic kinase inhibition assay, as reported in Nossier et al., 2022 [1]. |
Why This Matters
Demonstrates the scaffold's potential for effective dual EGFR WT/T790M inhibition, a key requirement for overcoming acquired resistance in certain cancers, but does not validate the target compound's profile.
- [1] Nossier, E. S., Alasfoury, R. A., Hagras, M., El-Manawaty, M., Sayed, S. M., Ibrahim, I. M., ... & Elzahabi, H. S. (2022). Modified pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as EGFRWT and EGFRT790M inhibitors: Design, synthesis, and anti-cancer evaluation. Journal of Molecular Structure, 1270, 133971. View Source
